molecular formula C15H17NO3 B5470139 (E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid

(E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid

Cat. No.: B5470139
M. Wt: 259.30 g/mol
InChI Key: RPECSVKALSYQJI-MDZDMXLPSA-N
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Description

(E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a cyclopropyl group, an aniline derivative, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid typically involves multiple steps. One common method starts with the preparation of the aniline derivative, which is then reacted with a cyclopropyl ethyl group. The final step involves the formation of the butenoic acid moiety through a series of condensation and oxidation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a more reduced form of the compound. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific benefits.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, such as its role in a particular chemical reaction or its effects on a biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid is unique due to its combination of a cyclopropyl group, an aniline derivative, and a butenoic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11(12-7-8-12)16(13-5-3-2-4-6-13)14(17)9-10-15(18)19/h2-6,9-12H,7-8H2,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPECSVKALSYQJI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2=CC=CC=C2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CC1)N(C2=CC=CC=C2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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